molecular formula C41H67NO3 B12716461 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid CAS No. 173106-21-3

11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

Cat. No.: B12716461
CAS No.: 173106-21-3
M. Wt: 622.0 g/mol
InChI Key: DLQIFBWWKXWNOO-YGMKUFSNSA-N
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Description

11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]chrysene core, which is a polycyclic aromatic hydrocarbon, and an undecanoic acid side chain

Preparation Methods

The synthesis of 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]chrysene core, followed by the introduction of the undecanoic acid side chain. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved .

Scientific Research Applications

11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid has several scientific research applications. In chemistry, it is used as a model compound to study polycyclic aromatic hydrocarbons and their derivatives. In biology, it is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid stands out due to its unique structure and functional groups. Similar compounds include other derivatives of cyclopenta[a]chrysene and undecanoic acid, which may have different substituents or stereochemistry. These differences can lead to variations in their chemical reactivity and biological activities .

Properties

CAS No.

173106-21-3

Molecular Formula

C41H67NO3

Molecular Weight

622.0 g/mol

IUPAC Name

11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C41H67NO3/c1-29(2)30-20-25-41(36(45)42-28-15-13-11-9-8-10-12-14-17-34(43)44)27-26-39(6)31(35(30)41)18-19-33-38(5)23-16-22-37(3,4)32(38)21-24-40(33,39)7/h16,22,30-33,35H,1,8-15,17-21,23-28H2,2-7H3,(H,42,45)(H,43,44)/t30?,31?,32-,33+,35?,38-,39+,40+,41-/m0/s1

InChI Key

DLQIFBWWKXWNOO-YGMKUFSNSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=CC5(C)C)C)C)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=CC5(C)C)C)C)C(=O)NCCCCCCCCCCC(=O)O

Origin of Product

United States

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